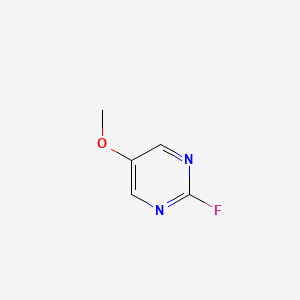
5-amino-2-bromo-4-chlorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-2-bromo-4-chlorobenzoic acid: is an organic compound with the molecular formula C7H5BrClNO2 . It is a derivative of benzoic acid, where the benzene ring is substituted with amino, bromo, and chloro groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-2-bromo-4-chlorobenzoic acid typically involves the bromination and chlorination of 2-aminobenzoic acid. One common method includes the following steps:
Starting Material: 2-aminobenzoic acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, often optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the selective substitution of the desired positions on the benzene ring.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo further substitution reactions, where the amino, bromo, or chloro groups can be replaced by other functional groups.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromo group is replaced by an aryl group.
Common Reagents and Conditions:
N-bromosuccinimide (NBS): Used for bromination.
Thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5): Used for chlorination.
Palladium catalysts: Used in coupling reactions.
Major Products:
Substituted Benzoic Acids: Depending on the reagents used, various substituted benzoic acids can be formed.
Aryl Derivatives: Through coupling reactions, aryl derivatives of the compound can be synthesized.
Applications De Recherche Scientifique
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Reagent: Employed in various organic synthesis reactions due to its reactive functional groups.
Biology and Medicine:
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic applications.
Industry:
Material Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-amino-2-bromo-4-chlorobenzoic acid depends on its application. In organic synthesis, its reactivity is primarily due to the presence of the amino, bromo, and chloro groups, which can participate in various chemical reactions. The molecular targets and pathways involved are specific to the reactions it undergoes.
Comparaison Avec Des Composés Similaires
- 2-amino-5-bromo-4-chlorobenzoic acid
- 5-bromo-2-chlorobenzoic acid
- 2-amino-4-chlorobenzoic acid
Comparison:
- Structural Differences: The position of the substituents on the benzene ring differentiates these compounds.
- Reactivity: The presence and position of the amino, bromo, and chloro groups influence the reactivity and types of reactions the compounds can undergo.
- Applications: While all these compounds can be used as intermediates in organic synthesis, their specific applications may vary based on their reactivity and the desired end products.
Propriétés
Numéro CAS |
1208077-55-7 |
|---|---|
Formule moléculaire |
C7H5BrClNO2 |
Poids moléculaire |
250.5 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



